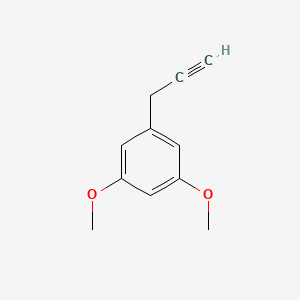

1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1,3-dimethoxy-5-prop-2-ynylbenzene |

InChI |

InChI=1S/C11H12O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h1,6-8H,5H2,2-3H3 |

InChI Key |

WKINMIPHWXXRMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CC#C)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dimethoxy 5 Prop 2 Yn 1 Yl Benzene and Analogues

Direct Introduction of the Propargyl Moiety onto the Benzene (B151609) Ring

The construction of the target molecule, 1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene, and its analogues can be achieved by forming a direct bond between the benzene ring and the propargyl group. This is typically accomplished through modern cross-coupling reactions or classical nucleophilic substitution strategies.

Alkynylation Reactions via Cross-Coupling Strategies

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of synthesizing aryl-alkynes, several palladium-catalyzed methods are prominent.

Decarboxylative cross-coupling reactions have emerged as a valuable method for carbon-carbon bond formation, utilizing carboxylic acids as readily available and stable coupling partners. wikipedia.org This strategy avoids the need for pre-formed organometallic reagents, which are often sensitive to air and moisture. wikipedia.org The reaction involves the coupling of a carboxylic acid with an organic halide, accompanied by the extrusion of carbon dioxide. wikipedia.org

For the synthesis of aryl alkynes, this methodology can be applied by coupling an alkyne carboxylic acid, such as propiolic acid, with an aryl halide. wikipedia.org The first instance of a decarboxylative coupling using alkyne carboxylic acids was reported in 2008, employing propiolic acid as the alkyne source. wikipedia.org Palladium catalysts are often effective in promoting these transformations. wikipedia.orgrsc.org A palladium-catalyzed reaction involving the deaminative/decarboxylative cross-coupling of organoammonium salts with propiolic acids has also been developed, yielding the corresponding carbon-carbon coupled products in good to excellent yields. rsc.org

While a specific example for the direct propargylation of 1,3-dimethoxybenzene (B93181) using this method is not detailed in the provided literature, the general principle can be outlined. A hypothetical route would involve the coupling of a 3,5-dimethoxy-substituted aryl halide or triflate with an appropriate alkynyl carboxylic acid under palladium catalysis.

Table 1: Key Features of Decarboxylative Cross-Coupling for Aryl Alkyne Synthesis

| Component | Description | Advantages | Catalyst System (Examples) |

|---|---|---|---|

| Aryl Partner | Aryl Halides (I, Br, Cl), Aryl Triflates | Broad commercial availability | Palladium (Pd) complexes, often with Copper (Cu) or Silver (Ag) co-catalysts |

| Alkyne Partner | Alkynyl Carboxylic Acids (e.g., Propiolic acid) | Stable, easy to handle solids |

The Sonogashira coupling is a cornerstone reaction in the synthesis of arylalkynes, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgmdpi.com This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org

The synthesis of this compound via this method would likely start from 1-iodo-3,5-dimethoxybenzene (B29183) or 1-bromo-3,5-dimethoxybenzene (B32327) and a suitable propargyl derivative. The versatility of the Sonogashira reaction allows for a wide range of functional groups on both the alkyne and the aryl halide. libretexts.org Numerous advancements have been made to the traditional protocol, including the development of copper-free systems and the use of various palladium catalysts, such as those with N-Heterocyclic Carbene (NHC) or nitrogen-based ligands, to improve efficiency and catalyst loading. libretexts.org

Table 2: Representative Conditions for Sonogashira Coupling Reactions

| Catalyst System | Aryl Halide | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodides, Bromides | Amine (e.g., Et₃N, Piperidine) | THF, DMF | Classic conditions, widely applicable. | libretexts.orgorganic-chemistry.org |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Aryl Bromides | Amine | Dioxane | Effective for aryl bromides at room temperature. | organic-chemistry.org |

| NHC-Palladium Complexes | Aryl Bromides | Pyrrolidine | Pyrrolidine | Can be used in copper-free systems. | libretexts.org |

| Heterogeneous NS-MCM-41-Pd | Aryl Iodides, Bromides | Amine | Various | Recyclable catalyst, low Pd loading. | mdpi.com |

Deprotonation-Alkylation Strategies

Deprotonation followed by alkylation is a fundamental strategy for forming carbon-carbon bonds on an aromatic ring. In the context of synthesizing this compound, this approach typically involves the direct metallation of the 1,3-dimethoxybenzene ring using a strong base, followed by quenching the resulting organometallic intermediate with a propargyl electrophile. The success of this method hinges on the acidity of the aromatic protons and the ability of the substituents to direct the deprotonation to a specific site. The methoxy (B1213986) groups in 1,3-dimethoxybenzene are activating and direct ortho, para, but the C-2 position (ortho to both methoxy groups) is particularly activated, making it a primary target for deprotonation under specific conditions.

Construction of the Dimethoxybenzene Core with Pre-existing Propargyl Functionality

An alternative synthetic philosophy involves starting with a molecule that already contains the essential propargyl group and constructing the 1,3-dimethoxybenzene core around it. This approach can be advantageous if the propargylated precursor is readily available or if direct propargylation of 1,3-dimethoxybenzene proves to be low-yielding or lacks the desired regioselectivity.

Methylation of Phenolic Precursors

A key method in this category is the methylation of a dihydric phenol (B47542) that already bears the propargyl substituent. The synthesis would commence with a molecule such as 3,5-dihydroxyphenylpropargyl ether or a C-propargylated resorcinol (B1680541) derivative. The phenolic hydroxyl groups are then converted to methyl ethers to yield the final product. This Williamson ether synthesis is a classic and reliable transformation in organic chemistry.

Table 1: Representative Conditions for Methylation of Phenolic Precursors

| Precursor | Methylating Agent | Base | Solvent | Typical Yield (%) |

| 3,5-dihydroxy-1-(prop-2-yn-1-yl)benzene | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Acetone | >90 |

| 3,5-dihydroxy-1-(prop-2-yn-1-yl)benzene | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Sodium hydroxide (B78521) (NaOH) | Dichloromethane/Water | 85-95 |

Chemo- and Regioselective Functionalization of the Dimethoxybenzene Moiety

These strategies focus on the direct introduction of the propargyl group onto the 1,3-dimethoxybenzene scaffold. The primary challenges are achieving substitution at the desired C-5 position (regioselectivity) and avoiding reactions with the ether functionalities (chemoselectivity). The two electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic attack and direct substitution to the positions ortho and para to them (C-2, C-4, C-6). The C-5 position is sterically accessible and electronically deactivated relative to the other positions, making direct functionalization challenging without specific directing strategies.

Directed Lithiation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org In this process, a heteroatom-containing substituent, known as a directing metalating group (DMG), coordinates to an organolithium reagent. baranlab.org This coordination brings the strong base into proximity with an ortho-proton, facilitating its removal. researchgate.net The methoxy group is an effective DMG. wikipedia.org

For 1,3-dimethoxybenzene, lithiation can be directed to the C-2 position, which is ortho to both methoxy groups. The process involves treating 1,3-dimethoxybenzene with a strong base like n-butyllithium, often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), to form the 2-lithio-1,3-dimethoxybenzene intermediate. semanticscholar.org This nucleophilic species can then be "quenched" by reaction with an electrophile, such as propargyl bromide, to introduce the propargyl group. While highly effective for the C-2 position, achieving substitution at C-5 via this standard DoM approach is not direct.

Table 2: General Conditions for Directed Lithiation and Quenching

| Substrate | Base | Additive/Solvent | Electrophile | Position Functionalized |

| 1,3-Dimethoxybenzene | n-BuLi | TMEDA / THF | Propargyl Bromide | C-2 |

| 1,3-Dimethoxybenzene | sec-BuLi | THF / Diethyl ether | Propargyl Bromide | C-2 |

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. leah4sci.com The Friedel-Crafts alkylation, a classic EAS reaction, can be adapted to introduce a propargyl group. libretexts.org In this approach, 1,3-dimethoxybenzene acts as the nucleophile, attacking an electrophilic propargyl species. This electrophile is typically generated in situ from a propargyl halide (e.g., propargyl chloride or bromide) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). libretexts.orglkouniv.ac.in

The two methoxy groups are strongly activating, ortho-, para-directing substituents. gatech.edu Therefore, the reaction is expected to yield a mixture of products, with substitution occurring at the C-2, C-4, and C-6 positions. The C-5 position is not electronically favored for electrophilic attack. Obtaining this compound as the major product through this method is unlikely without significant steric hindrance at the more activated positions or the use of specialized catalytic systems. youtube.com

Mechanistic Investigations of Key Synthetic Pathways

The mechanisms underpinning these synthetic strategies dictate their outcomes and regioselectivity.

Directed Lithiation : The mechanism of DoM involves the initial formation of a complex between the Lewis acidic lithium atom of the alkyllithium reagent and the Lewis basic oxygen atom of a methoxy group. baranlab.orgresearchgate.net This complexation positions the alkyl base for a kinetically favored deprotonation of the adjacent ortho-proton, leading to a thermodynamically stable aryllithium species. wikipedia.org The subsequent reaction with an electrophile is a standard nucleophilic attack by the carbanionic carbon of the aryllithium on the electrophilic center of the propargyl halide.

Electrophilic Aromatic Substitution (Friedel-Crafts type) : The mechanism begins with the activation of the propargyl halide by a Lewis acid to form a highly electrophilic species, which may be a discrete propargyl cation or a polarized complex. libretexts.orglkouniv.ac.in The π-electrons of the electron-rich dimethoxybenzene ring then attack this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The aromaticity is then restored by the loss of a proton from the site of substitution, typically facilitated by the conjugate base of the Lewis acid catalyst. The regioselectivity is governed by the electronic directing effects of the methoxy groups, which stabilize the positive charge in the arenium ion intermediate most effectively when the attack occurs at the ortho or para positions.

Chemical Reactivity and Transformative Chemistry of 1,3 Dimethoxy 5 Prop 2 Yn 1 Yl Benzene

"Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent reaction involving 1,3-dimethoxy-5-(prop-2-yn-1-yl)benzene. This highly efficient and reliable "click" reaction enables the covalent linking of this aryl alkyne with a wide array of azide-containing molecules to form stable 1,2,3-triazole rings.

The reaction of this compound with organic azides in the presence of a copper(I) catalyst leads to the formation of 1,4-disubstituted 1,2,3-triazole adducts. This transformation is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups on the azide (B81097) coupling partner. The resulting triazole ring is a stable aromatic heterocycle that can act as a rigid linker in larger molecules. The general scheme for this reaction involves the coupling of the terminal alkyne with an azide (R-N₃) to yield the corresponding triazole.

A variety of 1,2,3-triazole adducts have been synthesized from this compound, demonstrating the versatility of this reaction in constructing diverse molecular frameworks. These adducts often serve as intermediates in the synthesis of biologically active compounds and functional materials.

A key feature of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed pathway exclusively yields the 1,4-disubstituted regioisomer of the 1,2,3-triazole. This is in stark contrast to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The high regioselectivity of the CuAAC reaction with this compound is a direct consequence of the reaction mechanism, which proceeds through a copper-acetylide intermediate.

The scope of azide coupling partners for the CuAAC reaction with this compound is extensive. A wide range of organic azides, including those bearing sensitive functional groups, can be efficiently coupled. This broad applicability has made this reaction a go-to method for molecular conjugation and the synthesis of complex molecules.

| Azide Coupling Partner | Resulting Triazole Adduct |

| Benzyl (B1604629) azide | 1-benzyl-4-((3,5-dimethoxyphenyl)methyl)-1H-1,2,3-triazole |

| Azidoethane | 1-ethyl-4-((3,5-dimethoxyphenyl)methyl)-1H-1,2,3-triazole |

| 1-Azido-4-nitrobenzene | 1-(4-nitrophenyl)-4-((3,5-dimethoxyphenyl)methyl)-1H-1,2,3-triazole |

| 2-Azido-2-methylpropane | 1-(tert-butyl)-4-((3,5-dimethoxyphenyl)methyl)-1H-1,2,3-triazole |

This table presents a selection of azide coupling partners to illustrate the scope of the reaction.

The mechanism of the CuAAC reaction has been a subject of extensive study. It is generally accepted that the reaction is not a concerted process but rather proceeds in a stepwise manner, which is facilitated by the copper(I) catalyst. The catalytic cycle is thought to involve the formation of a copper(I)-acetylide intermediate from this compound. This intermediate then reacts with the azide in a process that involves coordination of the azide to the copper center. This coordination brings the azide and the alkyne into close proximity and in the correct orientation for the subsequent cyclization.

Computational studies suggest that the catalytic cycle may involve more than one copper atom, with dinuclear copper acetylides being proposed as key intermediates. The role of the dimethoxyaryl group in this compound is primarily electronic, influencing the acidity of the alkyne proton and the stability of the copper-acetylide intermediate. The electron-donating nature of the methoxy (B1213986) groups can impact the reaction kinetics. The formation of an azide/copper(I) acetylide complex is considered a crucial step in determining the reaction rate.

A variety of catalyst systems have been developed to enhance the efficiency and broaden the scope of the CuAAC reaction. The active catalyst is copper(I), which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate. The in situ generation of Cu(I) is often preferred as it avoids the need to handle potentially unstable Cu(I) salts.

The performance of the copper catalyst can be significantly improved by the use of ligands. Ligands can stabilize the Cu(I) oxidation state, prevent the formation of inactive copper aggregates, and accelerate the catalytic cycle. A wide range of ligands have been employed, including nitrogen-based ligands like tris(benzyltriazolylmethyl)amine (TBTA) and phosphine (B1218219) ligands such as triphenylphosphine. In some cases, nanoparticle-based copper catalysts have also been utilized, offering advantages in terms of stability and recyclability.

| Copper Source | Reducing Agent | Ligand | Solvent |

| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O |

| CuI | None | N,N-Diisopropylethylamine (DIPEA) | CH₂Cl₂ |

| Cu(OAc)₂·H₂O | Sodium Ascorbate | None | CH₃OH/H₂O |

| [Cu(PPh₃)₂]NO₃ | None | None | Toluene |

This table provides examples of catalyst systems and solvents commonly used for CuAAC reactions.

Other Alkyne-Mediated Reactions

While the CuAAC reaction is the most prominent transformation of this compound, its terminal alkyne functionality can also participate in other cycloaddition reactions.

Beyond the reaction with azides, the alkyne group of this compound can in principle undergo 1,3-dipolar cycloadditions with other 1,3-dipoles, such as nitrile oxides and nitrones, to form isoxazoles and isoxazolines, respectively. These reactions, while less common in the context of this specific alkyne compared to the CuAAC, provide alternative pathways to five-membered heterocyclic systems.

Furthermore, while less typical for simple alkynes, dienophiles in Diels-Alder reactions, the alkyne in this compound could potentially react with highly reactive dienes under forcing conditions. However, such applications are not widely reported for this compound, and the CuAAC reaction remains its most significant and widely exploited chemical transformation.

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)

Hydrofunctionalization involves the addition of an H-Y molecule across the carbon-carbon triple bond of the propargyl group. These reactions are fundamental for converting the alkyne into more saturated and functionalized structures, such as ketones, vinyl halides, and other olefins. mdpi.com The regioselectivity of these additions typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the alkyne that already bears more hydrogen atoms.

Hydration: The addition of water across the alkyne triple bond, typically catalyzed by mercury(II) salts (such as HgSO₄) in the presence of aqueous acid (like H₂SO₄), yields a ketone. The reaction proceeds via the formation of an intermediate enol, which rapidly tautomerizes to the more stable keto form. For this compound, this results in the formation of a methyl ketone at the position adjacent to the benzene (B151609) ring.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the terminal alkyne follows Markovnikov's rule to produce vinyl halides. The halogen atom adds to the more substituted carbon atom of the triple bond. The reaction can proceed further with the addition of a second equivalent of HX to the resulting alkene, yielding a geminal dihalide.

| Reaction Type | Reagents | Predicted Major Product | Product Structure |

|---|---|---|---|

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 1-(3,5-Dimethoxyphenyl)propan-2-one | |

| Hydrohalogenation (1 eq.) | HBr | 1-(2-Bromoprop-1-en-1-yl)-3,5-dimethoxybenzene | |

| Hydrohalogenation (2 eq.) | HCl | 1-(2,2-Dichloropropyl)-3,5-dimethoxybenzene |

Metal-Catalyzed Alkyne Transformations (e.g., Cycloisomerization, Carbometallation, Cross-Metathesis)

Transition metal catalysis provides powerful and efficient pathways for transforming the alkyne group in this compound into complex molecular architectures. acs.org These methods offer high levels of control over stereochemistry and regiochemistry.

Cycloisomerization: Gold-catalyzed reactions are particularly effective for the cycloisomerization of alkynes. researchgate.net While direct intramolecular cyclization of this compound is not straightforward without a tethered nucleophile, it can participate in intermolecular reactions or serve as a precursor for substrates designed for intramolecular hydroarylation, leading to the formation of polycyclic chromene-type structures. researchgate.net

Carbometallation: This reaction involves the syn-addition of an organometallic species across the alkyne's triple bond. acs.org Catalytic systems based on palladium, nickel, or copper can be used. For instance, in a palladium-catalyzed process, an aryl-palladium(II) species, generated from an aryl halide, can add across the alkyne. The resulting alkenyl-palladium intermediate can then undergo further reactions, such as protonolysis or cross-coupling, to yield stereodefined trisubstituted alkenes. acs.org

Cross-Metathesis: Ene-yne cross-metathesis (EYCM) is a potent tool for C-C bond formation, creating 1,3-dienes from an alkyne and an alkene. beilstein-journals.org Using ruthenium-based catalysts like the Grubbs catalysts, this compound can react with various terminal or internal alkenes. The reaction typically requires an excess of the alkene partner to suppress the competing self-metathesis of the alkene. beilstein-journals.org This methodology allows for the synthesis of a wide array of conjugated dienes, which are valuable intermediates in organic synthesis. beilstein-journals.orgresearchgate.net

| Reaction Type | Catalyst/Reagents | Reactant Partner | Resulting Product Class |

|---|---|---|---|

| Cycloisomerization (Intermolecular) | Au(I) or Pt(II) complexes | Another alkyne or enyne | Cyclic or polycyclic compounds |

| Carbometallation (e.g., Arylmagnesiation) | Cu or Ni catalyst, ArMgBr | Aryl Grignard reagent | Stereodefined trisubstituted alkenes |

| Ene-Yne Cross-Metathesis | Grubbs Catalyst (Ru-based) | Styrene | 1,3-Dienes, e.g., 1-(4-(3,5-dimethoxyphenyl)buta-1,3-dien-2-yl)benzene |

Electrophilic Aromatic Substitution on the 1,3-Dimethoxybenzene (B93181) Ring

The 1,3-dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution (SₑAr) due to the presence of two powerful electron-donating methoxy (-OCH₃) groups. scielo.org.mx These groups are strong ortho, para-directors. The propargyl side chain is generally considered a weak deactivating group. The cumulative effect of the two methoxy groups overwhelmingly dictates the regioselectivity of substitution.

The methoxy groups at positions 1 and 3 direct incoming electrophiles to positions 2, 4, and 6.

Position 2: This position is sterically hindered by the two adjacent methoxy groups.

Positions 4 and 6: These positions are equivalent due to the molecule's symmetry. They are activated by one ortho and one para methoxy group and are less sterically hindered than position 2.

Consequently, electrophilic substitution will occur predominantly at the C-4 and C-6 positions. minia.edu.eg

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,5-Dimethoxy-2-nitro-3-(prop-2-yn-1-yl)benzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1,5-dimethoxy-3-(prop-2-yn-1-yl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2,4-Dimethoxy-6-(prop-2-yn-1-yl)phenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 2,4-Dimethoxy-6-(prop-2-yn-1-yl)benzenesulfonic acid |

Oxidative and Reductive Transformations of the Aromatic Core and Propargyl Side Chain

Both the aromatic ring and the propargyl side chain can undergo oxidative and reductive transformations, providing pathways to a variety of related compounds.

Oxidative Transformations:

Alkyne Coupling: The terminal alkyne can undergo oxidative coupling reactions, such as the Glaser or Hay coupling (using copper salts and an oxidant like O₂), to form a symmetric 1,3-diyne. researchgate.net

Alkyne Cleavage: Ozonolysis (O₃ followed by a workup) can cleave the triple bond to yield a carboxylic acid corresponding to the benzylic position.

Aromatic Core: The electron-rich aromatic ring is susceptible to oxidation, though this often requires harsh conditions that may also affect the side chain. Under specific conditions, dearomatization could be achieved.

Reductive Transformations:

Alkyne Reduction: The propargyl group can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate) will yield the corresponding cis-alkene, 1,3-Dimethoxy-5-(prop-2-en-1-yl)benzene. Reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) produces the trans-alkene. Complete saturation to the propyl side chain (1,3-Dimethoxy-5-propylbenzene) can be achieved using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.

Aromatic Core Reduction (Birch Reduction): The Birch reduction (using Na or Li in liquid NH₃ with an alcohol proton source) can reduce the electron-rich aromatic ring. For a 1,3-dimethoxybenzene system, reduction typically yields a 1,4-dihydrodiene product, specifically 1,5-dimethoxy-3-(prop-2-yn-1-yl)cyclohexa-1,4-diene.

| Transformation | Functional Group | Reagents | Product |

|---|---|---|---|

| Oxidative Coupling (Hay) | Alkyne | O₂, CuCl, TMEDA | 1,6-Bis(3,5-dimethoxyphenyl)hexa-2,4-diyne |

| Reduction to cis-Alkene | Alkyne | H₂, Lindlar's Catalyst | 1,3-Dimethoxy-5-(prop-2-en-1-yl)benzene |

| Reduction to Alkane | Alkyne | H₂, Pd/C | 1,3-Dimethoxy-5-propylbenzene |

| Birch Reduction | Aromatic Ring | Na, NH₃ (l), EtOH | 1,5-Dimethoxy-3-(prop-2-yn-1-yl)cyclohexa-1,4-diene |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene would exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Due to the symmetrical substitution pattern, two protons would be equivalent (ortho to the propargyl group) and one would be unique (para to the propargyl group). The two methoxy (B1213986) groups are equivalent and would produce a sharp singlet. The propargyl group would display signals for the methylene (B1212753) (CH₂) protons and the terminal alkyne (C≡CH) proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.4-6.5 | d | 2H | Ar-H (ortho to propargyl) |

| ~6.3-6.4 | t | 1H | Ar-H (para to propargyl) |

| ~3.78 | s | 6H | -OCH ₃ |

| ~3.40 | d | 2H | -CH ₂-C≡CH |

| ~2.10 | t | 1H | -C≡CH |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. 'd' denotes a doublet, 't' a triplet, and 's' a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the quaternary and methine carbons of the aromatic ring, the methoxy carbons, and the carbons of the propargyl side chain.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | Ar-C -OCH₃ |

| ~140.0 | Ar-C -CH₂ |

| ~105.0 | Ar-C H (ortho to propargyl) |

| ~98.0 | Ar-C H (para to propargyl) |

| ~80.0 | -C ≡CH |

| ~72.0 | -C≡C H |

| ~55.5 | -OC H₃ |

| ~22.0 | -C H₂- |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds.

Two-dimensional NMR techniques are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would establish proton-proton coupling relationships. Key correlations would be observed between the methylene protons (-CH₂-) of the propargyl group and the terminal alkyne proton (-C≡CH). It would also show coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, connecting the methoxy proton signal (~3.78 ppm) to the methoxy carbon signal (~55.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connectivity of different fragments. A critical correlation would be seen between the methylene protons (~3.40 ppm) and the aromatic quaternary carbon to which the propargyl group is attached (~140.0 ppm), as well as the two adjacent aromatic CH carbons (~105.0 ppm), confirming the attachment of the side chain to the benzene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound (C₁₁H₁₂O₂), the exact mass can be calculated and compared to an experimental value.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ | 176.08373 |

| [M+H]⁺ | 177.09155 |

| [M+Na]⁺ | 199.07349 |

Note: Calculated values are for the monoisotopic mass.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing this fragmentation pattern provides further structural evidence. For this compound, common fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): A significant peak corresponding to [M-15]⁺ would be expected from the cleavage of a methoxy group.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the propargyl side chain could lead to the formation of a stable 3,5-dimethoxybenzyl cation or a propargyl radical, though the former is more likely to be observed as a charged species.

Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific structure, complex rearrangements within the aromatic ring upon ionization can sometimes occur.

The analysis of these fragments helps to piece together the molecular structure, corroborating the data from NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique molecular fingerprint. While specific experimental IR data for this compound is not extensively reported in publicly available literature, the expected characteristic absorption bands can be predicted based on its constituent functional groups.

The primary functional groups in this compound are the aromatic ring, the ether linkages (methoxy groups), and the terminal alkyne. Each of these will give rise to distinct absorption bands in the IR spectrum.

Expected Infrared Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyne (C≡C-H) | ≡C-H stretching | 3300 - 3250 |

| C≡C stretching | 2150 - 2100 | |

| Aromatic Ring (C=C) | C=C stretching | 1600 - 1450 |

| Ether (Ar-O-CH₃) | C-O stretching (asymmetric) | 1275 - 1200 |

| C-O stretching (symmetric) | 1075 - 1020 | |

| Alkyl (CH₂) | C-H stretching | 2960 - 2850 |

| Aromatic C-H | C-H stretching | 3100 - 3000 |

| C-H out-of-plane bending | 900 - 675 |

The presence of a sharp, strong band around 3300 cm⁻¹ would be a clear indicator of the terminal alkyne's C-H bond. The weak C≡C stretching absorption is also a key diagnostic feature. The aromatic C=C stretching bands and the strong C-O stretching bands from the methoxy groups would confirm the presence of the substituted benzene ring.

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining suitable single crystals of this compound itself may be challenging, the formation of derivatives or co-crystals can facilitate crystallographic analysis. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Currently, there is a lack of published X-ray crystallographic data for derivatives or co-crystals of this compound. However, the potential for such studies to provide profound structural insights is significant. For instance, the propargyl group (prop-2-yn-1-yl) can be utilized in click chemistry to form triazole derivatives, which may yield high-quality crystals.

Should such a derivative be crystallized, a single-crystal X-ray diffraction experiment would yield a wealth of structural information, which would be presented in a crystallographic data table.

Hypothetical Crystallographic Data Table for a Derivative of this compound:

| Parameter | Value |

| Empirical Formula | To be determined |

| Formula Weight | To be determined |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

Analysis of the crystal structure would reveal the planarity of the benzene ring, the orientation of the methoxy groups, and the conformation of the propargyl side chain. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the packing of the molecules in the solid state.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for predicting the electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can provide accurate geometries, energies, and other electronic properties for molecules the size of 1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene. Studies on similar dimethoxybenzene derivatives often utilize hybrid functionals like B3LYP or PBE0 with basis sets such as 6-311G(d,p) or def2-TZVP to achieve a good balance between accuracy and computational cost. nih.govbohrium.com

The first step in a computational study is typically a geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Based on studies of related dimethoxybenzene derivatives, the benzene (B151609) ring is expected to be planar. nih.govnih.gov The methoxy (B1213986) groups and the propargyl group attached to the ring will have specific preferred orientations. The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the electron-donating nature of the methoxy groups, which increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to them.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Analog-Based) Note: These are representative values based on DFT calculations of similar molecular fragments. Actual values would require specific calculations.

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C-H (aromatic) bond length | ~1.08 Å |

| C-C (alkyne) bond length | ~1.21 Å |

| C≡C-H bond angle | ~178° - 180° |

| Dihedral Angle (Ring-O-C) | Varies with conformation |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

In dimethoxybenzene derivatives, the HOMO is typically a π-orbital delocalized over the benzene ring and the oxygen atoms of the methoxy groups, while the LUMO is a π*-antibonding orbital. nih.govnih.gov The presence of the electron-donating methoxy groups raises the energy of the HOMO, which tends to decrease the HOMO-LUMO gap compared to unsubstituted benzene. The propargyl group, with its π-system, will also influence the frontier orbitals. DFT calculations on analogous dimethoxybenzene derivatives have shown HOMO-LUMO gaps in the range of 4-5 eV. nih.govnih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Properties for Dimethoxybenzene Analogs Data extracted from studies on substituted dimethoxybenzene derivatives and presented for illustrative purposes. nih.govnih.gov

| Property | Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (Eg) | 4.0 to 4.5 |

| Hardness (η) | 2.0 to 2.25 |

| Softness (S) | 0.44 to 0.50 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the methoxy groups and on the π-system of the aromatic ring, particularly at the carbon atoms ortho to the methoxy groups. nih.govnih.gov The π-cloud of the alkyne group would also exhibit negative potential. Regions of positive potential (blue) would likely be located around the hydrogen atoms, especially the acidic proton of the terminal alkyne. researchgate.net

Reaction Mechanism Elucidation and Pathway Analysis

Theoretical calculations are invaluable for studying reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction pathways. For a molecule like this compound, various reactions could be envisaged. A relevant example from the literature for a structurally similar compound is the Claisen rearrangement of aryl propargyl ethers. nsf.govresearchgate.netairitilibrary.com Although the target molecule is not an ether, this reaction serves as an excellent model for how computational chemistry can elucidate complex organic transformations.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. DFT calculations can optimize the geometry of a transition state and a subsequent frequency calculation can confirm its nature by the presence of a single imaginary frequency. nsf.gov

In the context of a hypothetical reaction, such as a rearrangement or addition involving the propargyl group of this compound, DFT would be used to model the structure of the transition state. For instance, in a researchgate.netresearchgate.net-sigmatropic rearrangement of a related aryl propargyl ether, the transition state is characterized by a six-membered, chair-like or boat-like conformation where bonds are partially broken and formed. nsf.govresearchgate.net The activation energy, which determines the reaction rate, is the energy difference between the reactant and the transition state.

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state correctly connects the reactants and products. mdpi.com The IRC path is the minimum energy path in mass-weighted coordinates leading downhill from the transition state to the reactant on one side and the product on the other. mdpi.com

By tracing the IRC pathway, chemists can visualize the geometric changes that occur during the course of a reaction. For a rearrangement reaction, an IRC calculation would show the concerted movement of atoms as the propargyl group migrates, confirming the connectivity of the stationary points on the potential energy surface. researchgate.net This analysis provides a detailed, step-by-step view of the reaction mechanism at the molecular level.

Energy Frameworks and Reaction Thermodynamics

Computational chemistry provides powerful tools for analyzing the energetic landscape of a molecule, which governs its stability and reactivity. Energy framework analysis and the study of reaction thermodynamics are crucial for understanding the behavior of this compound in various chemical environments.

Energy Frameworks: This analysis, often performed on crystalline structures, visualizes the interaction energies between molecules in a crystal lattice. nih.govresearchgate.net It helps in understanding the forces that dictate the crystal packing. nih.govmdpi.com For this compound, this analysis would involve calculating pairwise interaction energies between a central molecule and its neighbors. These energies are typically broken down into electrostatic, dispersion, polarization, and repulsion components to identify the dominant forces. rsc.org The resulting three-dimensional energy framework would illustrate the strength and directionality of these interactions, highlighting, for example, strong stacking interactions or weaker, more isotropic dispersion forces that hold the crystal together. researchgate.net

Reaction Thermodynamics: Density Functional Theory (DFT) is a widely used quantum-chemical method to calculate the thermodynamic parameters of chemical reactions. researchgate.netnih.govscirp.org For a molecule like this compound, DFT calculations could be employed to predict the enthalpies of formation, Gibbs free energies, and equilibrium constants for various potential reactions. nih.gov For instance, the thermodynamics of reactions involving the terminal alkyne, such as cycloadditions, coupling reactions, or isomerization, could be modeled. researchgate.net These calculations typically involve optimizing the geometry of reactants, products, and transition states to determine their relative energies, providing a quantitative prediction of reaction feasibility and spontaneity. scirp.org

Intermolecular Interaction Studies

The non-covalent interactions between molecules determine the supramolecular architecture and bulk properties of a compound. For this compound, Hirshfeld surface analysis is a primary tool for investigating these interactions in a crystal lattice. researchgate.netnumberanalytics.com

Hirshfeld Surface Analysis: This technique provides a graphical representation of intermolecular interactions by mapping the electron distribution of a molecule within a crystal. nih.govmdpi.com The surface is colored according to various properties, such as normalized contact distance (dnorm), to highlight regions of significant intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii. nih.govmdpi.com

For this compound, the key functional groups (methoxy, aromatic ring, and alkyne) would dictate the nature of these interactions. A two-dimensional fingerprint plot derived from the Hirshfeld surface quantifies the percentage contribution of different types of intermolecular contacts. nih.gov Based on analyses of structurally related methoxybenzene and propargyl-containing compounds, the primary interactions expected to stabilize the crystal structure are:

H···H contacts: Typically the most abundant type of interaction, arising from the numerous hydrogen atoms on the benzene ring, methoxy groups, and propargyl chain. nih.govstrath.ac.uk

O···H/H···O contacts: These are significant interactions involving the oxygen atoms of the methoxy groups acting as hydrogen bond acceptors and hydrogen atoms from neighboring molecules. nih.govstrath.ac.uk

The table below illustrates the expected contributions of various intermolecular contacts for this compound, based on typical values found for similar organic molecules.

Hydrogen Bonding: While lacking strong traditional hydrogen bond donors, the molecule can participate in weak C–H···O hydrogen bonds, with the methoxy oxygens acting as acceptors. Furthermore, the terminal alkyne C–H group can act as a weak donor, and the π-system of the alkyne and the benzene ring can act as acceptors for C–H···π interactions, which collectively contribute to the stability of the crystal packing.

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly DFT, is a reliable tool for predicting the spectroscopic parameters of molecules, which can aid in their structural characterization. nrel.govlongdom.org

Methodology: The standard approach involves first optimizing the molecular geometry using a DFT functional, such as B3LYP, with an appropriate basis set (e.g., 6-311G(d,p)). epstem.net Following optimization, vibrational frequency calculations are performed to predict the Infrared (IR) and Raman spectra. longdom.orgunpatti.ac.id For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shielding constants, which are then converted to chemical shifts (δ) by referencing them to a standard like tetramethylsilane (B1202638) (TMS). epstem.netnih.gov

Predicted ¹H and ¹³C NMR Spectra: The chemical shifts for this compound can be computationally predicted. The aromatic protons are expected to appear as distinct signals due to their different electronic environments. The methoxy protons would likely appear as a singlet, while the propargyl group would show characteristic signals for the methylene (B1212753) (–CH₂–) and terminal alkyne (–C≡CH) protons. Similarly, the ¹³C NMR spectrum would show distinct peaks for the aromatic, methoxy, methylene, and two alkynyl carbons. Comparing these predicted values with experimental data is a powerful method for structure verification. nih.gov

The following table provides a hypothetical comparison of predicted chemical shifts for key atoms in the structure, illustrating the type of data generated by these computational methods.

Predicted IR Spectrum: The calculation of vibrational frequencies would predict key IR absorption bands. For this compound, characteristic peaks would include C–H stretching of the alkyne (around 3300 cm⁻¹), C≡C stretching (around 2100-2150 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and C–O stretching of the methoxy groups (around 1050-1250 cm⁻¹).

Applications in Advanced Chemical Synthesis and Chemical Biology

Modular Construction of Complex Molecular Architectures via Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for creating complex molecules from simpler modular units. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, wherein a terminal alkyne reacts with an azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govsigmaaldrich.com The propargyl group of 1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene makes it an ideal substrate for this powerful ligation technique. nih.gov

Synthesis of Triazole-Containing Hybrid Molecules (e.g., quinazoline-triazole, acridine/acridone analogues)

The CuAAC reaction provides a straightforward method for covalently linking the 3,5-dimethoxyphenyl moiety of this compound to other complex scaffolds, such as quinazolines and acridines. researchgate.netias.ac.in By preparing an azide-functionalized version of a heterocyclic core, chemists can "click" it together with this compound. This modular approach allows for the rapid synthesis of diverse libraries of hybrid molecules. researchgate.netresearchgate.net

For example, a series of novel acridones bearing a 1,2,3-triazole unit have been synthesized through this method, often employing microwave assistance to accelerate the reaction. ias.ac.in Similarly, various quinazoline (B50416) derivatives have been modified with triazole rings to create hybrid structures. nih.govnih.gov These hybrid molecules are often investigated for their potential applications in medicinal chemistry. nih.gov

| Heterocyclic Core | Alkyne Component | Resulting Hybrid Structure Class | Key Reaction |

|---|---|---|---|

| Azido-quinazoline | This compound | Quinazoline-triazole-dimethoxybenzene | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Azido-acridone | This compound | Acridone-triazole-dimethoxybenzene | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Preparation of Functionalized Polymers and Advanced Materials

The principles of click chemistry extend from small-molecule synthesis to macromolecular engineering and materials science. sigmaaldrich.com Post-polymerization modification is a powerful strategy for introducing specific functionalities into polymers, and the CuAAC reaction is a highly efficient tool for this purpose. rsc.org

Polymers containing azide side groups can be readily functionalized by reacting them with this compound. This process grafts the 3,5-dimethoxyphenylpropargyl group onto the polymer backbone via a stable triazole linker. researchgate.netacs.org This modification can significantly alter the material's properties, such as its solubility, thermal stability, and hydrophobicity. This technique has been applied to a wide range of polymeric systems, including polystyrene microspheres and aliphatic polycarbonates. rsc.orgresearchgate.net The integration of click-compatible moieties like the alkyne in this compound enables the precise tailoring of polymer surfaces and architectures for advanced applications. nih.gov

| Polymer Backbone | Modification Strategy | Pendant Functional Group Introduced | Potential Change in Material Property |

|---|---|---|---|

| Azide-functionalized Polystyrene | Post-polymerization "clicking" | 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl | Modified surface energy, altered solubility |

| Azide-functionalized Polycarbonate | Post-polymerization "clicking" | 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl | Enhanced functionality for biomedical applications |

Bioconjugation Strategies for Molecular Labeling and Probe Development

Bioconjugation—the chemical linking of two biomolecules, or a biomolecule and a synthetic molecule—is a cornerstone of chemical biology. Click chemistry is particularly well-suited for bioconjugation because its reactions are bioorthogonal, meaning they proceed efficiently in complex biological environments (such as in water at neutral pH) without interfering with native biochemical processes. nih.gov

The terminal alkyne of this compound can be used to label biomolecules that have been engineered to contain an azide group. nih.govresearchgate.net For instance, a protein or nucleic acid can be modified with an azide, then reacted with this compound in the presence of a copper(I) catalyst. This attaches the dimethoxybenzene unit as a stable tag or probe. nih.govspringernature.com The high efficiency and selectivity of this reaction allow for precise labeling of specific sites on large biomolecules, facilitating studies of their function and localization within living systems. nih.gov

| Component | Role in Reaction | Example |

|---|---|---|

| Azide-modified Biomolecule | Substrate | Protein with a genetically encoded azido-amino acid |

| Alkyne Probe | Labeling Reagent | This compound |

| Catalyst | Reaction Accelerator | Copper(I) source (e.g., from CuSO₄ with a reducing agent) |

| Ligand | Stabilizes catalyst and protects biomolecule | Tris(benzyltriazolylmethyl)amine (TBTA) |

Precursor in Natural Product Synthesis

The structural motifs present in this compound—a 3,5-dimethoxyphenyl group and a propargyl chain—are found in various natural products and complex bioactive molecules. This makes the compound a potentially valuable starting material or intermediate in total synthesis.

Role in Total Synthesis Pathways of Related Compounds

While specific total syntheses employing this compound are not extensively documented, its structural components are relevant. The 3,5-dimethoxyphenyl unit is a feature of some natural products, and synthetic strategies often involve building such oxygenated aromatic rings early in a synthetic sequence. The propargyl group is an exceptionally versatile functional handle that can be elaborated into a wide array of other structures. mdpi.com For example, the triple bond can be reduced, hydrated, or used in coupling reactions to build the carbon skeleton required for a complex natural product. nih.govresearchgate.net Therefore, this compound represents a useful building block for accessing natural product scaffolds containing the 3,5-dimethoxy substitution pattern.

Derivatization for Analog Synthesis

The primary utility of this compound in analog synthesis lies in the diverse reactivity of its alkyne functionality. Beyond the click chemistry described above, the terminal alkyne can participate in a range of other carbon-carbon bond-forming reactions, allowing for the creation of a wide variety of derivatives.

A key example is the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction allows the 3,5-dimethoxybenzyl moiety to be connected to various other aromatic or unsaturated systems, providing a powerful method for generating molecular diversity. researchgate.netdntb.gov.ua The propargyl group itself can also be modified through reactions such as hydration to form ketones, reduction to form the corresponding alkene or alkane, or addition reactions across the triple bond. nih.gov This versatility makes this compound a valuable precursor for generating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

| Reaction Name | Reactant Partner | Functional Group Transformation | Resulting Structure |

|---|---|---|---|

| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | Alkyne → 1,4-Disubstituted 1,2,3-Triazole | Triazole-linked conjugate |

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Alkyne → Disubstituted Alkyne | Extended conjugated system |

| Catalytic Hydrogenation (Full) | H₂ / Pd/C | Alkyne → Alkane | 1,3-Dimethoxy-5-propylbenzene |

| Catalytic Hydrogenation (Partial) | H₂ / Lindlar's Catalyst | Alkyne → (Z)-Alkene | (Z)-1,3-Dimethoxy-5-(prop-2-en-1-yl)benzene |

Development of Chemical Probes and Ligands

The unique combination of a dimethoxy-substituted aromatic ring and a terminal alkyne makes this compound a valuable scaffold for the development of chemical probes and ligands. The propargyl group, in particular, is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific attachment of reporter molecules, affinity tags, or other molecular entities.

Design of Enzyme Inhibitors (e.g., MAO, AChE, BChE, COX, LOX)

The structural components of this compound suggest its potential as a basis for the design of various enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibitors: The propargyl group is a known pharmacophore in several irreversible MAO inhibitors. nih.govnih.gov These inhibitors typically function by forming a covalent adduct with the flavin cofactor (FAD) at the active site of the enzyme. The presence of the dimethoxyaryl moiety could influence the selectivity and potency of such inhibition. For instance, different substitution patterns on the aromatic ring are known to modulate the inhibitory activity and selectivity for MAO-A versus MAO-B isoforms. nih.gov

Cholinesterase (AChE and BChE) Inhibitors: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Compounds bearing dimethoxyaryl moieties have been explored as cholinesterase inhibitors. For example, 5,6-dimethoxybenzofuran-3-one derivatives have been synthesized and shown to act as dual inhibitors of both AChE and BChE. nih.gov The benzene-1,3-diol scaffold, structurally related to the dimethoxybenzene core, has also been identified in inhibitors of BChE. researchgate.net The propargyl group could be functionalized to interact with specific residues in the active site gorge of these enzymes, potentially leading to potent and selective inhibitors.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitors: Dual inhibitors of COX and LOX enzymes are of interest for the development of anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.net The general structure of 1,3-diarylprop-2-yn-1-ones has been investigated for dual COX/LOX inhibition. While this compound does not fit this exact template, the presence of the aromatic and propargyl groups suggests that it could serve as a starting point for the design of novel COX/LOX inhibitors. mdpi.com

Table 1: Examples of Related Scaffolds in Enzyme Inhibition

| Scaffold/Compound Class | Target Enzyme(s) | Relevant Findings |

|---|---|---|

| ((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives | MAO-B | SAR studies indicated that cyclizing a benzyl (B1604629) ether into a benzofuran (B130515) ring resulted in a potent MAO-B inhibitor (IC50 = 0.037 μM). nih.gov |

| 5,6-Dimethoxybenzofuranone derivatives | AChE/BChE | Derivatives bearing a benzyl pyridinium (B92312) moiety were synthesized as dual inhibitors. nih.gov |

| Benzene-1,3-diol derivatives | BChE | Identified as potential inhibitors for an emergent target in Alzheimer's disease. researchgate.net |

| Curcumin, Capsaicin, Gingerol | COX/LOX | These natural products from Indian spices have shown dual inhibitory potential. nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a protein target. nih.govresearchgate.net

For a molecule like this compound, molecular docking studies could be employed to predict its binding mode within the active sites of enzymes like MAO, AChE, BChE, COX, and LOX. Such studies would provide insights into the potential intermolecular interactions, such as:

Hydrophobic Interactions: The benzene (B151609) ring of the dimethoxyaryl moiety can engage in hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site. mdpi.com

Hydrogen Bonding: While the parent compound lacks strong hydrogen bond donors, the methoxy (B1213986) groups can act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring can form π-π stacking interactions with the side chains of aromatic amino acids like tyrosine, phenylalanine, and tryptophan, which are often found in the active sites of these enzymes. mdpi.com

The results from molecular docking simulations, such as the predicted binding energy and the specific interactions with amino acid residues, can guide the chemical modification of the lead compound to improve its potency and selectivity. nih.gov For instance, the propargyl group could be extended or functionalized to reach deeper into a binding pocket or to form specific interactions with key residues.

Table 2: Key Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Role for this compound |

|---|---|---|

| Hydrophobic Interactions | Interactions between nonpolar molecules or parts of molecules. | The benzene ring can interact with hydrophobic pockets in a protein's active site. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic ring can stack with aromatic amino acid residues like Tyr, Phe, and Trp. mdpi.com |

| Covalent Bonding | A chemical bond that involves the sharing of electron pairs between atoms. | The propargyl group can potentially form covalent bonds with certain enzyme active sites, leading to irreversible inhibition. |

Exploitation of the Dimethoxyaryl Moiety in Functional Materials

The dimethoxyaryl moiety is a structural feature that can be incorporated into a variety of functional materials. Aromatic compounds, in general, are fundamental building blocks for materials with interesting electronic and optical properties. While specific research on the use of this compound in materials science is not prominent, the properties of its core structure suggest potential applications.

The electron-rich nature of the dimethoxy-substituted benzene ring can make it a useful component in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The methoxy groups act as electron-donating groups, which can tune the electronic properties of the aromatic system.

Furthermore, the presence of the propargyl group allows for the facile polymerization or grafting of this molecule onto surfaces or into polymer backbones via click chemistry. This could be utilized in the development of:

Porous Organic Polymers: The rigid structure of the aromatic ring and the reactive nature of the alkyne make it a suitable monomer for the synthesis of microporous materials for gas storage or separation.

Functionalized Surfaces: The molecule could be attached to the surface of materials like silica (B1680970) or gold nanoparticles to modify their surface properties, for example, to create hydrophobic coatings or to introduce specific binding sites.

Dendrimers and Macromolecules: The propargyl group can serve as a focal point for the construction of dendrimers or other complex macromolecules with tailored properties.

The synthesis of nanoporous materials, such as zeolites and metal-organic frameworks (MOFs), often involves organic structure-directing agents. While not a conventional choice, functionalized aromatic compounds can play a role in templating the formation of porous structures. mdpi.com

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Approaches

The chemical industry's growing emphasis on sustainability is steering research towards more environmentally friendly synthetic methods. For 1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene, this involves developing greener routes to its precursors, particularly the alkylation of phenols. Traditional methods often rely on harsh conditions and stoichiometric amounts of Lewis acids, generating significant waste. researchgate.net Future research will likely focus on catalytic, atom-economical alternatives.

Key strategies for sustainable synthesis include:

Catalytic C-Alkylation: Utilizing heterogeneous catalysts like TiO2 or dual systems such as palladium on carbon (Pd/C) with scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) can enable the regioselective alkylation of phenols with alcohols under milder conditions. researchgate.net These methods offer the potential for catalyst recovery and reuse, minimizing waste. researchgate.net

Upgrading of Bio-oil Oxygenates: The alkylation of phenolic compounds with alcohols and olefins derived from renewable biomass is a promising green chemistry approach. repec.org This strategy can be adapted for the synthesis of precursors to this compound, thereby reducing reliance on fossil fuels.

Photoredox and Electrochemical C-H Arylation: These modern techniques offer sustainable alternatives for constructing C-C bonds, proceeding under ambient temperatures and employing electricity or light as clean oxidants. nih.gov Such methods could be harnessed for the synthesis of functionalized precursors.

Mechanochemistry: Solvent-free or low-solvent reaction conditions, achieved through techniques like ball milling, represent a significant step towards greener chemical processes by reducing solvent waste. nih.gov

Integration with Flow Chemistry and Automation for Scalable Synthesis

Continuous flow chemistry and automated synthesis platforms are revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, scalability, and reproducibility.

Future developments in this area include:

Continuous Flow Synthesis of Alkynes: The generation of the propargyl group, a key feature of this compound, can be achieved more safely and efficiently using flow reactors. researchgate.netvapourtec.com Flow chemistry minimizes the accumulation of potentially hazardous intermediates and allows for precise control over reaction parameters. researchgate.netvapourtec.com

Automated Synthesis Platforms: Systems like the Synple automated synthesis platform and SRI's SynFini™ suite can automate multi-step syntheses, including purification. sigmaaldrich.comyoutube.com Integrating the synthesis of this compound and its derivatives into such platforms can significantly accelerate the discovery and development of new molecules. nih.govresearchgate.net These platforms often utilize pre-filled reagent cartridges and computer-controlled fluidics to perform a wide range of chemical transformations. sigmaaldrich.com

Development of Novel Catalytic Systems for Alkyne Functionalization

The terminal alkyne group in this compound is a versatile handle for a wide array of chemical transformations. The development of novel and efficient catalytic systems for its functionalization is a major area of ongoing research.

Emerging catalytic strategies include:

Recyclable Catalysts: The use of catalysts supported on materials like polysiloxanes or silica (B1680970) allows for easy recovery and reuse, aligning with the principles of green chemistry. nih.gov Copper- and iron-based catalysts are particularly attractive due to their low cost and low toxicity. nih.govnih.gov

Dihydrosilylation: Earth-abundant metal catalysts, such as those based on iron and cobalt, are being developed for the efficient and regioselective dihydrosilylation of terminal alkynes. nih.gov This reaction provides a route to valuable organosilicon compounds.

Nucleophilic Addition: Novel catalytic systems are being explored for the nucleophilic addition of terminal alkynes to various electrophiles, enabling the construction of complex molecular architectures. cjcatal.com

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric addition of terminal alkynes to aldehydes and other prochiral electrophiles will be crucial for accessing enantiomerically pure derivatives of this compound for pharmaceutical applications. researchgate.net

Table 1: Examples of Catalytic Systems for Terminal Alkyne Functionalization

| Catalyst Type | Metal | Support/Ligand | Reaction Type | Potential Application for this compound |

|---|---|---|---|---|

| Fiber-supported | Copper(I) | Polyquaterniums | Homocoupling, A3 coupling, CuAAC | Synthesis of diynes, propargylamines, and triazoles |

| Silica-anchored | Copper(I) | Proline | Azide-alkyne cycloaddition | Click chemistry applications |

| Homogeneous | Iron | 2,9-diaryl-1,10-phenanthroline | Dihydrosilylation | Synthesis of vinylsilanes and gem-disilylalkanes |

| Homogeneous | Cobalt | N,N,N-tridentate hydrazone | Dihydrosilylation | Synthesis of gem-aryl(disilyl)alkanes |

Exploration of New Biological Targets and Therapeutic Applications through Derivatization

The structural motif of this compound is present in various biologically active compounds. Derivatization of this core structure is a promising strategy for the discovery of new therapeutic agents.

Future research in this area will likely focus on:

Anticancer Agents: Phenylpropiophenone derivatives have shown potential as anticancer agents. nih.gov The alkyne group of this compound can be transformed into a propiophenone (B1677668) moiety to explore this therapeutic avenue.

Antibacterial Compounds: Derivatives of 4,5-dimethoxy-2-[3-oxo-3-phenylprop-1-en-1-yl]benzene sulfonic acid have demonstrated antibacterial activity. researchgate.net This suggests that derivatization of the dimethoxybenzene core could lead to new antibacterial agents.

Anticonvulsant Agents: Various non-nitrogenous heterocyclic compounds and amide derivatives have shown anticonvulsant properties. nih.gov The versatile alkyne handle can be used to synthesize a variety of heterocyclic and amide derivatives of this compound for screening as potential anticonvulsants.

Norepinephrine (B1679862) Reuptake Inhibitors: Certain 1-phenyl-3-propan-2-olamines are potent and selective norepinephrine reuptake inhibitors. lookchem.com The propargyl group can serve as a synthon for the propanolamine (B44665) side chain, opening up possibilities in neuroscience drug discovery.

Table 2: Potential Therapeutic Applications Based on Derivatization

| Derivative Class | Potential Biological Target/Application | Key Synthetic Transformation |

|---|---|---|

| Phenylpropiophenones | Anticancer | Hydration and oxidation of the alkyne |

| Substituted Benzene (B151609) Sulfonamides | Antibacterial | Sulfonation followed by amidation |

| Heterocyclic compounds | Anticonvulsant | Cycloaddition reactions of the alkyne |

| Phenylpropanolamines | Norepinephrine Reuptake Inhibition | Hydroamination and reduction of the alkyne |

Application of Machine Learning and Artificial Intelligence in Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from the design of new molecules to the prediction of reaction outcomes.

The application of these computational tools to this compound and its derivatives will enable:

De Novo Drug Design: AI and ML algorithms can be used to design novel molecules with desired biological activities. nih.govnih.gov By learning from vast datasets of chemical structures and their properties, these models can generate new derivatives of this compound with enhanced therapeutic potential. researchgate.netcrimsonpublishers.com

Reaction Prediction: AI-powered tools can predict the outcomes of chemical reactions with high accuracy, saving time and resources in the laboratory. researchgate.netchemcopilot.com This is particularly valuable for planning the synthesis of complex derivatives and for optimizing reaction conditions. chemistryworld.com

Predictive Toxicology and ADME Properties: Machine learning models can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity of new chemical entities at an early stage of the drug discovery process, helping to prioritize the most promising candidates for further development. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models, often built using machine learning techniques, can establish correlations between the chemical structure of a series of compounds and their biological activity. nih.gov This can guide the rational design of more potent and selective derivatives. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1,3-dimethoxy-5-(prop-2-yn-1-yl)benzene, and how can reaction conditions be optimized?

The compound can be synthesized via Mitsunobu coupling or alkyne functionalization . For example:

- Mitsunobu Reaction : Use 3,5-dimethoxyphenol with propargyl alcohol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) under reflux. Purify via flash column chromatography (petroleum ether/ethyl acetate) .

- Alkyne Addition : Employ cesium carboxylates with ethynylbenziodoxolone (EBX) reagents in degassed dichloromethane to introduce the propargyl group. Optimize yield by adjusting stoichiometry (e.g., 2.5 equiv EBX) and reaction time .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles. For ambiguous electron density, apply twin refinement or high-resolution data (e.g., synchrotron sources) .

- Spectroscopy : Confirm methoxy and alkyne groups via ¹H/¹³C NMR (e.g., methoxy peaks at δ ~3.8 ppm; alkyne protons at δ ~2.5 ppm). HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]+ calcd. for C₁₁H₁₃O₂: 207.1021) .

Q. What safety protocols are critical given limited toxicological data?

- Handling : Use PPE (nitrile gloves, EN 166-certified goggles), avoid dust/aerosol formation, and ensure fume hood ventilation .

- Storage : Seal in amber glass at 2–8°C, away from moisture. Note that no occupational exposure limits exist, but treat as a potential carcinogen due to structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data or refine challenging structures?

- Data Ambiguities : Use Mercury CSD to compare packing patterns with similar dimethoxy-alkyne analogs. For twinned crystals, apply the SHELXD module for probabilistic phase refinement .

- Validation : Cross-check with Mogul (bond geometry) and IsoStar (intermolecular interactions) to identify outliers .

Q. What strategies improve synthetic yield and selectivity for derivatives?

- Catalytic Optimization : Screen Pd/Cu catalysts for Sonogashira coupling to minimize homocoupling byproducts. Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 24 h) .

- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) for polar derivatives. Monitor by TLC (silica GF₂₅₄) .

Q. How does the propargyl group influence biological activity, and what assays validate cytotoxicity?

- Mechanistic Insight : The alkyne moiety may act as a Michael acceptor, inhibiting enzymes like cytochrome P450. Test cytotoxicity via XTT assays (IC₅₀) and genotoxicity via micronucleus assays in HepG2/CHO-K1 cells. Note that cis/trans stereochemistry (as in analogs) significantly alters toxicity .

- Dose-Response : Compare EC₅₀ values with structurally similar compounds (e.g., 1,3-dimethoxy-5-styrylbenzene derivatives) to assess SAR .

Q. How can analytical methods be validated for quantifying trace impurities?

- Chromatography : Use UPLC-PDA with a C18 column (1.7 µm particles) for high-resolution separation. Validate via spike-and-recovery experiments (90–110% recovery for 0.1% impurities) .

- Mass Spectrometry : Apply Q-TOF/MS with positive/negative ionization to detect degradation products (e.g., oxidized alkyne to ketone) .

Q. What computational tools predict reactivity or degradation pathways?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model alkyne-electrophile interactions. Use Gaussian or ORCA for transition-state analysis of propargyl oxidation to diketones .

- Degradation Modeling : Simulate hydrolysis under acidic/alkaline conditions (pH 2–12) using COSMO-RS to predict stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.